molecular formula C16H19ClN2O3 B1489432 N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride CAS No. 1281182-46-4

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride

Cat. No.: B1489432
CAS No.: 1281182-46-4
M. Wt: 322.78 g/mol
InChI Key: ZQKXCEDHDHDXJJ-UHFFFAOYSA-N
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Description

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride is a chemical compound with the molecular formula C16H19ClN2O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 322.79 . Its molecular formula is C16H19ClN2O3 .


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 322.79 and a molecular formula of C16H19ClN2O3 .

Scientific Research Applications

Intermolecular Interactions and Molecular Structure

  • The study by Karabulut et al. (2014) explored the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with similarities to the target molecule, through acylation reactions, crystallography, and DFT calculations. This work offers insights into the effects of intermolecular interactions on molecular geometry, particularly on dihedral angles and aromatic ring conformations, providing a foundation for understanding similar compounds.

Electrochemical Oxidation and Antioxidant Potential

  • Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, highlighting their antioxidant activity through scavenging free radicals. This study Jovanović et al. (2020) proposes a mechanism for the electrochemical behavior and radical scavenging activity, suggesting the potential use of similar structures in developing new antioxidants.

Synthesis and Pharmacological Activity

  • A series of novel compounds, including N-phenylbenzamide derivatives, have been synthesized and evaluated for various pharmacological activities. For instance, the work by Abdulla et al. (2014) Abdulla et al. (2014) discusses the preparation of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, demonstrating less toxicity and good anti-inflammatory activities. This study highlights the versatility of benzamide derivatives in synthesizing new therapeutic agents.

Metabolism and Toxicity Studies

  • The metabolism of metoclopramide, a compound structurally related to N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride, has been extensively studied, revealing transformation products and elucidating metabolic pathways. Research by Arita et al. (1970) Arita et al. (1970) and Cowan et al. (1976) Cowan et al. (1976) provide valuable information on the transformation and excretion of such drugs, which is crucial for understanding the safety and efficacy of related compounds.

Safety and Hazards

The safety information for N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3.ClH/c1-20-14-7-5-12(6-8-14)16(19)18-13-3-2-4-15(11-13)21-10-9-17;/h2-8,11H,9-10,17H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKXCEDHDHDXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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